molecular formula C9H11N3O4 B2998151 Ethyl (4-amino-3-nitrophenyl)carbamate CAS No. 25917-87-7

Ethyl (4-amino-3-nitrophenyl)carbamate

Cat. No.: B2998151
CAS No.: 25917-87-7
M. Wt: 225.204
InChI Key: IKLWBOYNDKAKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-amino-3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of an ethyl group, an amino group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety.

Mechanism of Action

Target of Action

Ethyl (4-amino-3-nitrophenyl)carbamate, like other carbamates, is designed to interact with its targets through its carbamate moiety . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions .

Mode of Action

The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to interact with its targets in a specific manner. In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates play a significant role in various metabolic pathways. For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine . Astonishingly, a carbamate enzyme, ribulose-1,5-diphosphate carboxylase/oxygenase, fixes CO2 as phosphoglycerate in the Calvin cycle, nurturing the entire living world .

Pharmacokinetics

The pharmacokinetic properties of carbamates, including this compound, are influenced by their chemical stability and capability to permeate cell membranes . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its specific targets and the nature of its interactions with these targets. The carbamate moiety is a key structural motif in many approved drugs and prodrugs, and its interactions can lead to a variety of therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-amino-3-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . This reaction typically requires constant stirring for 1 to 2 hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve a three-component coupling reaction. This method includes the reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This approach offers mild reaction conditions, short reaction times, and avoids overalkylation of the carbamate .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-amino-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Reduction: Ethyl (4-amino-3-aminophenyl)carbamate.

    Oxidation: Ethyl (4-nitroso-3-nitrophenyl)carbamate.

    Substitution: Various substituted carbamates depending on the alkyl or aryl halide used.

Scientific Research Applications

Ethyl (4-amino-3-nitrophenyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl (4-amino-3-nitrophenyl)carbamate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (4-amino-2-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position.

    Ethyl (4-amino-3-methylphenyl)carbamate: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(4-amino-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLWBOYNDKAKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.